molecular formula C12H30Cl2P2Pd B7780808 trans-Dichlorobis(triethylphosphine)palladium(II)

trans-Dichlorobis(triethylphosphine)palladium(II)

Cat. No.: B7780808
M. Wt: 413.6 g/mol
InChI Key: ULYNIEUXPCUIEL-UHFFFAOYSA-L
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Description

trans-Dichlorobis(triethylphosphine)palladium(II): is a coordination compound with the chemical formula PdCl₂[(C₂H₅)₃P]₂ . It consists of a palladium (II) ion coordinated to two triethylphosphine ligands and two chloride ions. This compound is known for its use as a catalyst in various organic reactions.

Synthetic Routes and Reaction Conditions:

  • Direct Synthesis: The compound can be synthesized by reacting palladium chloride (PdCl₂) with triethylphosphine (P(C₂H₅)₃) in an appropriate solvent, such as methanol or ethanol, under reflux conditions.

  • Industrial Production Methods: On an industrial scale, the synthesis involves similar steps but is optimized for large-scale production, ensuring purity and yield.

Types of Reactions:

  • Oxidation Reactions: The compound can facilitate the oxidation of various organic substrates.

  • Reduction Reactions: It can also be used in reduction reactions, often involving the transfer of electrons.

  • Substitution Reactions: The compound is known to participate in substitution reactions, where one ligand is replaced by another.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and molecular oxygen (O₂).

  • Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles can be used to replace the chloride ligands.

Major Products Formed:

  • Oxidation: Alcohols, ketones, and carboxylic acids are common products.

  • Reduction: Alkanes and alkenes are typically formed.

  • Substitution: The products depend on the nucleophile used, but often include phosphine-substituted palladium complexes.

Scientific Research Applications

Chemistry: The compound is widely used as a catalyst in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which forms carbon-carbon bonds. Biology: It has applications in bioconjugation techniques, where it helps in attaching biomolecules to surfaces or other molecules. Medicine: The compound is explored for its potential use in drug synthesis and delivery systems. Industry: It is used in the production of fine chemicals and pharmaceuticals due to its efficiency and selectivity as a catalyst.

Mechanism of Action

The compound exerts its effects primarily through its ability to coordinate to various substrates and facilitate the transfer of electrons or groups. The palladium center acts as a Lewis acid, binding to electron-rich species, while the triethylphosphine ligands stabilize the complex.

Molecular Targets and Pathways Involved:

  • Substrate Coordination: The palladium center coordinates to substrates, facilitating their transformation.

  • Electron Transfer: The compound can mediate electron transfer processes, essential in redox reactions.

  • Ligand Exchange: The triethylphosphine ligands can be substituted by other ligands, allowing for diverse reactivity.

Comparison with Similar Compounds

  • trans-Dichlorobis(triphenylphosphine)palladium(II)

  • cis-Dichlorobis(triethylphosphine)palladium(II)

  • Dichlorobis(triphenylphosphine)nickel(II)

Uniqueness:

  • trans-Dichlorobis(triethylphosphine)palladium(II): is unique in its use of triethylphosphine ligands, which provide different steric and electronic properties compared to triphenylphosphine ligands.

Properties

IUPAC Name

palladium(2+);triethylphosphane;dichloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H15P.2ClH.Pd/c2*1-4-7(5-2)6-3;;;/h2*4-6H2,1-3H3;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYNIEUXPCUIEL-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(CC)CC.CCP(CC)CC.[Cl-].[Cl-].[Pd+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H30Cl2P2Pd
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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